2-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)-4H-chromen-4-one
Description
Properties
IUPAC Name |
2-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c20-14-12-16(24-15-5-2-1-4-13(14)15)17(21)19-8-6-18(7-9-19)22-10-3-11-23-18/h1-2,4-5,12H,3,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFWGILKMBYRTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the spirocyclic amine, 1,5-dioxa-9-azaspiro[5.5]undecane, which can be synthesized through a cyclization reaction involving a diol and an amine . The chromenone moiety is then introduced through a condensation reaction with an appropriate chromenone precursor . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
2-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Scientific Research Applications
2-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)-4H-chromen-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The spirocyclic amine moiety can interact with enzymes and receptors, modulating their activity. The chromenone moiety is known to participate in redox reactions and can act as an antioxidant. These interactions can influence various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Key Structural Differences :
Pharmacological and Biochemical Properties
Sigma Receptor Affinity
- The spirocyclic 1,5-dioxa-9-azaspiro[5.5]undecane scaffold is associated with high σR binding affinity. For instance, compound 4 () demonstrated exceptional σR binding but suffered from high intrinsic clearance in liver microsomes .
- The target compound’s coumarin moiety may enhance CNS penetration compared to analogs like siramesine (σ2R-selective) or spipethiane (σ1R/σ2R dual antagonist) .
Metabolic Stability
- Derivatives with bulky substituents (e.g., 1-{1,5-dioxa-9-azaspiro...}-3-(4-methanesulfonylphenyl)propan-1-one , ) exhibit improved metabolic stability due to reduced oxidative susceptibility . The target compound’s coumarin group may introduce stability challenges, necessitating formulation optimization.
Structure-Activity Relationship (SAR) Insights
Biological Activity
The compound 2-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)-4H-chromen-4-one is a member of a class of spirocyclic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and underlying mechanisms of action.
Structural Overview
The compound features a unique spirocyclic structure that includes both oxygen and nitrogen atoms, which are critical for its biological activity. The general structure can be represented as follows:
- Molecular Formula : C₁₄H₁₃N₃O₃
- IUPAC Name : 2-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)-4H-chromen-4-one
Pharmacological Effects
Research indicates that compounds within the spirocyclic class exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Some derivatives have shown significant antimicrobial properties against various bacterial strains, suggesting potential use in treating infections.
- Anti-inflammatory Properties : Certain studies have highlighted the anti-inflammatory effects of related compounds, which may be beneficial in conditions such as arthritis and other inflammatory disorders.
- CNS Activity : The spirocyclic framework has been associated with neuroprotective effects and potential applications in treating neurodegenerative diseases.
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of 1,9-diazaspiro[5.5]undecane derivatives, including those similar to our compound. Results demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at low concentrations (IC50 values ranging from 10 to 30 µg/mL) . -
Neuroprotective Effects :
In a model of neurodegeneration, compounds with similar structures were shown to protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involved modulation of the MAPK signaling pathway, leading to enhanced cell survival . -
Anti-inflammatory Activity :
Another study reported that derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, indicating potential for development as anti-inflammatory agents .
The biological activity of 2-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)-4H-chromen-4-one is thought to involve:
- Receptor Modulation : Interaction with specific receptors (e.g., nicotinic acetylcholine receptors) may mediate its effects on the central nervous system.
- Enzyme Inhibition : Some derivatives act as inhibitors for enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparative Analysis
| Property | 2-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)-4H-chromen-4-one | Related Compounds |
|---|---|---|
| Antimicrobial Activity | Effective against E. coli and S. aureus | Similar efficacy in derivatives |
| Anti-inflammatory Effects | Significant inhibition of cytokines | Comparable results in studies |
| Neuroprotective Potential | Protects neuronal cells from oxidative stress | Similar protective mechanisms |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
